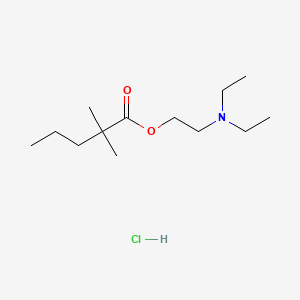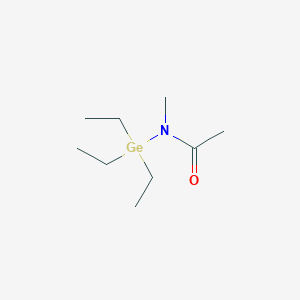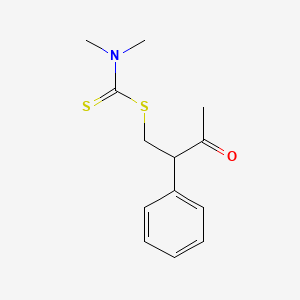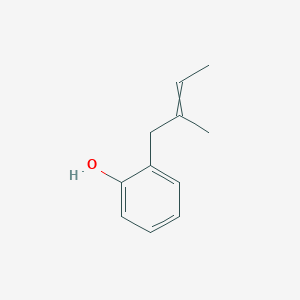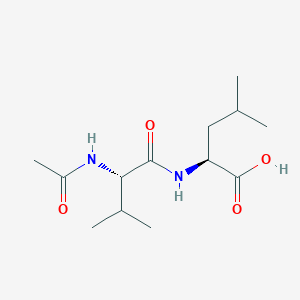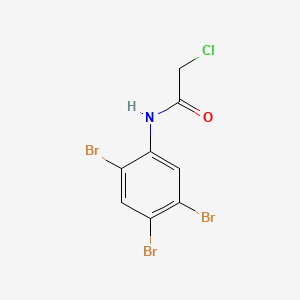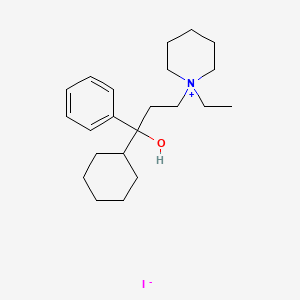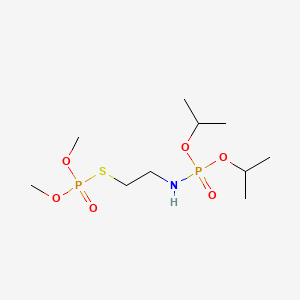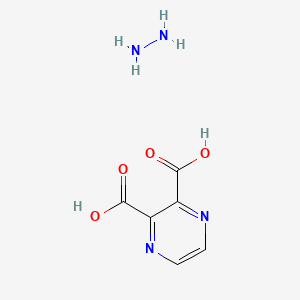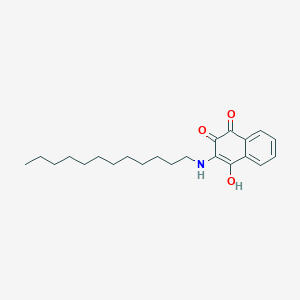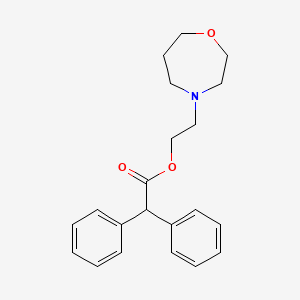
Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a benzeneacetic acid moiety, a phenyl group, and a tetrahydro-1,4-oxazepine ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester typically involves the esterification of benzeneacetic acid with an appropriate alcohol in the presence of an acid catalyst. The reaction conditions may include:
Reagents: Benzeneacetic acid, alpha-phenyl-, and 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethanol.
Catalysts: Sulfuric acid or hydrochloric acid.
Solvents: Anhydrous ethanol or methanol.
Temperature: Typically around 60-80°C.
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation or crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, amines.
Major Products
Oxidation: Benzeneacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzeneacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester depends on its specific interactions with molecular targets. It may involve:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneacetic acid derivatives.
- Phenylacetic acid derivatives.
- Tetrahydro-1,4-oxazepine derivatives.
Uniqueness
Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
23202-22-4 |
|---|---|
Molekularformel |
C21H25NO3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-(1,4-oxazepan-4-yl)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C21H25NO3/c23-21(25-17-14-22-12-7-15-24-16-13-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2 |
InChI-Schlüssel |
LXTYGFRBBFCHJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCOC1)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)

